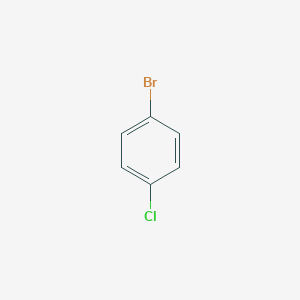

1-Bromo-4-chlorobenzene

概要

説明

Crystal Structure Analysis

The crystal structure of para-bromochlorobenzene has been studied, revealing a space group of P21/a and two molecules per unit cell. The symmetry of the crystal might be statistical due to the random filling of halogen positions by bromine or chlorine or the equal probability of two possible orientations of the molecules .

Molecular Structure Analysis

NMR spectroscopy has provided insights into the molecular structure of chlorobenzene and bromobenzene, showing that the structure of the phenyl ring in bromobenzene is closely similar to that of chlorobenzene. The deuterium quadrupole coupling constants and the asymmetry parameter of the field gradient tensor have been determined for these compounds .

Physical and Chemical Properties Analysis

Chlorobenzene and bromobenzene exhibit complete solid-state solubility and isomorphism, making them suitable as phase change materials for precise temperature control in cold storage applications . The vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) has been performed using both experimental and theoretical methods, revealing higher electronic density and various molecular properties such as NLO properties and local reactivity properties . The experimental and theoretical investigation of 1-bromo-4-chlorobenzene (1-Br-4-CB) has provided detailed information on its vibrational frequencies, IR intensities, and Raman activities, as well as the impact of di-substituted halogens on the benzene molecule .

Chemical Reactions Analysis

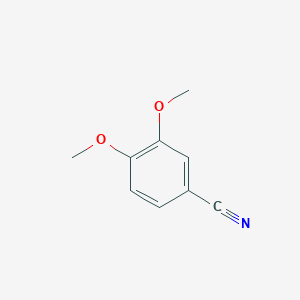

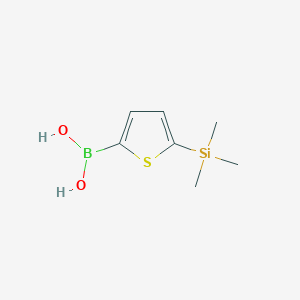

A practical one-pot synthesis method has been developed for the preparation of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, demonstrating the potential of this methodology for the preparation of sulfur heterocycles .

Synthesis Analysis

The synthesis of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been achieved, and its crystal structure has been determined, providing insights into the effects of substituents on the geometry of the azo group .

Case Studies and Applications

The title compound 2-bromo-1, 4-dichlorobenzene forms a stable complex with isopentenylpyrophosphate transferase, showing inhibitory activity against this enzyme, which could have implications for medicinal chemistry . The dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been studied, showing a temperature effect on the ion yields of Br- and Cl-, which can be interpreted with thermodynamics calculations .

科学的研究の応用

Temperature-Dependent Electron Attachment

1-Bromo-4-chlorobenzene has been studied in the context of dissociative electron attachment (DEA). Research indicates that DEA to 1-bromo-4-chlorobenzene shows a pronounced temperature effect, with the formation of fragment anions Cl− and Br−. This effect becomes more pronounced with an increase in gas temperature from 377 to 583 K. Such studies are crucial for understanding the thermodynamics and electron interactions in this compound (Mahmoodi-Darian et al., 2010).

Spectroscopic Analysis

The compound has been analyzed using both FT-IR and FT-Raman spectroscopy. These techniques, coupled with computational methods like HF and DFT calculations, provide insights into the vibrational frequencies, IR intensities, and Raman activities of 1-bromo-4-chlorobenzene. Such analyses are essential for understanding the molecular structure and behavior of the compound (Udayakumar et al., 2011).

Solubility in Aqueous Ethanol Mixtures

The solubility of 1-bromo-4-chlorobenzene in aqueous ethanol mixtures has been measured, providing valuable data for its purification by crystallization. This research is significant for industrial applications where the compound is used as an intermediate (Jiang et al., 2013).

Vapour Pressure and Lattice Energy Studies

Research on 1-bromo-4-chlorobenzene has included investigations into its vapor pressures in both crystalline and liquid states. Such studies are important for understanding the physical properties and phase transitions of this compound (Oonk et al., 2000).

Photodissociation Dynamics

Studies have also been conducted on the photodissociation dynamics of 1-bromo-4-chlorobenzene. These investigations, which often involve femtosecond pump-probe spectroscopy, are key to understanding the compound's behavior under light exposure and its resultant molecular changes (Kadi et al., 2001).

作用機序

Target of Action

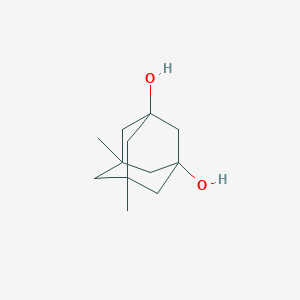

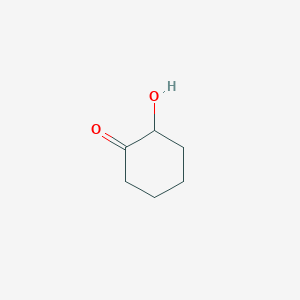

1-Bromo-4-chlorobenzene, also known as 4-Bromochlorobenzene, is a derivative of cyclohexane It’s known to exhibit inhibitory properties , and it may affect the respiratory system .

Mode of Action

Benzene derivatives, in general, are known to undergo nucleophilic reactions . This two-step mechanism involves the initial addition of a nucleophile (like a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

As a benzene derivative, it’s likely to be involved in reactions with other organic compounds, forming products like 1,2,3-triazoles .

Pharmacokinetics

The compound’s molecular weight is 191453 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s known that the compound exhibits inhibitory properties and may have effects on the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-chlorobenzene. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, exposure to the compound should be minimized to avoid potential health risks .

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059338 | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Bromo-4-chlorobenzene | |

CAS RN |

106-39-8 | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXY3B1SO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-bromochlorobenzene?

A1: The molecular formula of 4-bromochlorobenzene is C6H4BrCl, and its molecular weight is 207.46 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing 4-bromochlorobenzene?

A2: Researchers have employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of 4-bromochlorobenzene. [] Additionally, gas chromatography has been utilized to analyze bromo-chlorobenzenes. []

Q3: What is the lattice energy of 4-bromochlorobenzene, and how does it compare to other dihalobenzenes?

A3: While the provided research doesn't specify the exact lattice energy value for 4-bromochlorobenzene, it highlights that this information, alongside vapor pressure data, can be used to determine the lattice energies of similar compounds like 1,4-dichlorobenzene and 1,4-dibromobenzene. []

Q4: How does the solid-liquid phase behavior of 4-bromochlorobenzene contribute to its use in studying specific physical phenomena?

A4: The (solid + liquid) equilibrium of 4-bromochlorobenzene, particularly when mixed with 4-dibromobenzene, has been studied using the static dilatometric method with ultrasonic liquid level detection. This approach helps understand phase transitions and is valuable for studying organic analogs of metal-nonmetal monotectic alloys. []

Q5: How can 4-bromochlorobenzene be used to synthesize 4-chlorobenzaldehyde?

A5: 4-Chlorobenzaldehyde can be synthesized by reacting the Grignard reagent derived from 4-bromochlorobenzene with dimethylformamide (DMF). This reaction highlights the chemoselectivity of the Grignard reagent formation, preferentially reacting with the bromine atom over the chlorine atom. []

Q6: Can 4-bromochlorobenzene be utilized in the synthesis of biaryl compounds? If so, what type of reaction is involved?

A6: Yes, 4-bromochlorobenzene serves as a coupling partner with aminothiophene carboxylate in a palladium-catalyzed decarboxylative cross-coupling reaction. This reaction efficiently produces 3-amino-2-(4-chlorophenyl)thiophene. []

Q7: Describe a synthetic route for preparing 2-(4-chlorophenyl)nitrobenzene using 4-bromochlorobenzene.

A7: 2-(4-chlorophenyl)nitrobenzene, a key intermediate in the synthesis of the fungicide boscalid, can be prepared by reacting 4-bromochlorobenzene with 2-nitrochlorobenzene. The reaction involves a Grignard reaction followed by nickel and triphenylphosphine-catalyzed coupling. []

Q8: How can 4-bromochlorobenzene be employed in the synthesis of compounds containing the 2-arylaminothiazole motif?

A8: Palladium-catalyzed N-arylation reactions utilize 4-bromochlorobenzene as a coupling partner with 2-aminothiazole derivatives. This method offers a direct route to synthesize various 2-arylaminothiazole compounds, which are important structures in medicinal chemistry, particularly in drug discovery for cancer, psoriasis, and neurodegenerative disorders. []

Q9: What challenges arise when using 4-bromochlorobenzene in palladium-catalyzed reactions with certain nucleophiles, and how can these challenges be addressed?

A9: When using activated aryl bromides like 4-bromochlorobenzene in palladium-catalyzed reactions with 2-aminothiazole derivatives, the formation of phenol as a byproduct can significantly affect product yield. This issue can be addressed by conducting the reaction at 90°C in the presence of molecular sieves and pre-heating the catalyst system under anhydrous conditions. []

Q10: What is the role of acetic acid in enhancing the efficiency of palladium-catalyzed reactions involving 4-bromochlorobenzene?

A10: Research indicates that acetic acid acts as an additive, significantly enhancing the catalytic activity in palladium-catalyzed N-arylation reactions of 2-aminothiazoles with aryl bromides like 4-bromochlorobenzene. While the exact mechanism is still under investigation, adding a catalytic amount of acetic acid allows for a one-pot procedure, simplifying the reaction and offering a practical alternative to the water activation protocol. []

Q11: What are the environmental concerns related to 4-bromochlorobenzene, and are there alternative methods for its disposal?

A11: While the provided research doesn't explicitly discuss the environmental impact of 4-bromochlorobenzene, one study focuses on its mechanochemical destruction using calcium oxide (CaO). [] This suggests potential environmental concerns and highlights the importance of exploring alternative, environmentally friendly methods for its disposal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)